molecular formula C10H10N2O3 B1273271 (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 436811-33-5

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B1273271
CAS No.: 436811-33-5
M. Wt: 206.2 g/mol
InChI Key: LDFNPELUPZWWBZ-UHFFFAOYSA-N
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Description

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings

Mechanism of Action

Target of Action

The primary targets of “(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” are likely proteins or receptors within cells. Indole compounds often interact with various receptors, enzymes, and signaling pathways due to their aromatic nature and functional groups .

Result of Action

The molecular and cellular effects depend on the specific targets. For instance:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar core structure but lacks the methyl group.

    (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

The presence of the methyl group and the acetic acid moiety in (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid distinguishes it from similar compounds

Properties

IUPAC Name

2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFNPELUPZWWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383141
Record name (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-33-5
Record name 2,3-Dihydro-3-methyl-2-oxoimidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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